4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol
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Overview
Description
4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is an organic compound with a complex structure that includes a phenol group, a chloro substituent, and an aminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of a chloro-substituted phenol with an appropriate amine. The reaction typically requires a strong base and a polar solvent to facilitate the substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic aromatic substitution reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The chloro substituent can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The aminoethyl group can participate in substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon are used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dechlorinated phenol derivatives.
Substitution: Alkylated or acylated aminoethyl phenol derivatives.
Scientific Research Applications
4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the aminoethyl group can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the aminoethyl group.
2-Chloro-4-ethylphenol: Similar structure but with different substituents.
4-Chloro-2-aminophenol: Similar structure but with an amino group instead of the aminoethyl group.
Uniqueness
4-Chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chloro and aminoethyl groups allows for diverse chemical modifications and interactions with biological targets.
Properties
IUPAC Name |
4-chloro-2-[[ethyl(2-methylprop-2-enyl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-4-15(8-10(2)3)9-11-7-12(14)5-6-13(11)16/h5-7,16H,2,4,8-9H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBYYIYJRUNEUBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=C(C=CC(=C1)Cl)O)CC(=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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